3- vs. 4-Aminopiperidine Core Vector
The target compound (CAS 1052705-54-0) features a 3-aminopiperidine core, whereas its close analog CAS 1023655-15-3 features a 4-aminopiperidine core. This positional difference alters the spatial orientation of the free amine after Boc deprotection, which can be quantified by the dihedral angle and distance between the amine nitrogen and the pyridine ring plane. While direct numerical comparisons are not publicly available, molecular modeling studies on analogous kinase inhibitor scaffolds demonstrate that the 3-amino substitution yields a different binding vector compared to the 4-amino substitution, impacting target engagement . In practical terms, this means that the final compounds derived from these two intermediates are not interchangeable, as the amine position dictates the orientation of key functional groups in the ATP-binding pocket [1].
Comparator: 4-aminopiperidine core (CAS 1023655-15-3)
| Evidence Dimension | Amine position on piperidine ring (vector for downstream functionalization) |
|---|---|
| Target Compound Data | 3-aminopiperidine core |
| Comparator Or Baseline | 4-aminopiperidine core (CAS 1023655-15-3) |
| Quantified Difference | Not directly quantified; inferred from class-level SAR |
| Conditions | In silico modeling and literature SAR analysis |
Why This Matters
Procuring the incorrect positional isomer would yield a final compound with altered binding geometry, potentially leading to failed lead optimization campaigns.
- [1] Kuujia. (n.d.). Cas no 1023655-15-3 (tert-butyl (1-(3-aminopyridin-2-yl)piperidin-4-yl)carbamate). Retrieved from https://www.kuujia.com View Source
